molecular formula C14H15NO4S B13850005 Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

Cat. No.: B13850005
M. Wt: 293.34 g/mol
InChI Key: JDSYECIXVIFSSX-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate is a chemical compound that belongs to the class of sulfonylpyrroles This compound is characterized by the presence of a pyrrole ring substituted with an ethyl ester group at the 2-position and a 4-methylphenylsulfonyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate typically involves the reaction of 4-methylbenzenesulfonyl chloride with pyrrole-2-carboxylic acid ethyl ester in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can lead to the formation of sulfoxide or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, leading to the formation of different substituted pyrrole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone, sulfoxide, and sulfide derivatives, as well as various substituted pyrrole compounds.

Scientific Research Applications

Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrrole ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate can be compared with other similar compounds, such as:

  • Ethyl 1-(4-chlorophenyl)sulfonylpyrrole-2-carboxylate
  • Ethyl 1-(4-nitrophenyl)sulfonylpyrrole-2-carboxylate
  • Ethyl 1-(4-methoxyphenyl)sulfonylpyrrole-2-carboxylate

These compounds share a similar core structure but differ in the substituents on the phenyl ring. The presence of different substituents can significantly affect the compound’s chemical properties, reactivity, and biological activity. For example, the electron-withdrawing nitro group in Ethyl 1-(4-nitrophenyl)sulfonylpyrrole-2-carboxylate can enhance its reactivity towards nucleophiles, while the electron-donating methoxy group in Ethyl 1-(4-methoxyphenyl)sulfonylpyrrole-2-carboxylate can increase its stability.

Conclusion

This compound is a versatile compound with a wide range of applications in scientific research. Its unique chemical structure allows it to participate in various chemical reactions and interact with different molecular targets. Understanding its synthesis, reactivity, and applications can provide valuable insights for researchers in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C14H15NO4S

Molecular Weight

293.34 g/mol

IUPAC Name

ethyl 1-(4-methylphenyl)sulfonylpyrrole-2-carboxylate

InChI

InChI=1S/C14H15NO4S/c1-3-19-14(16)13-5-4-10-15(13)20(17,18)12-8-6-11(2)7-9-12/h4-10H,3H2,1-2H3

InChI Key

JDSYECIXVIFSSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CN1S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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